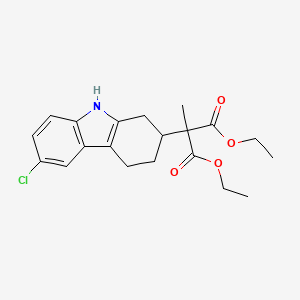![molecular formula C12H13N3 B12283546 Bis[2-aminophenyl]-amino CAS No. 27137-44-6](/img/structure/B12283546.png)
Bis[2-aminophenyl]-amino
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Aminophenyl)benzene-1,2-diamine: is an organic compound with the molecular formula C12H13N3 It is a derivative of benzene and contains both amine and diamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photoredox Reaction: One method involves a photoredox reaction between a protonated azobenzene and a solvent to produce hydrazobenzene.
Condensation Reaction: Another method includes the condensation of N2-arylbenzene-1,2-diamine with acetaldehyde.
Industrial Production Methods: Industrial production methods for N1-(2-Aminophenyl)benzene-1,2-diamine typically involve large-scale synthesis using optimized versions of the above-mentioned reactions. The conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, often in the presence of a base.
Major Products:
Oxidation: Corresponding quinones or nitro compounds.
Reduction: Amines or hydrazines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of benzimidazole derivatives .
- Employed in the preparation of various electronic materials .
Biology:
Medicine:
- Potential applications in drug development due to its structural similarity to biologically active compounds.
Industry:
- Utilized in the production of dyes and pigments.
- Important in the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which N1-(2-Aminophenyl)benzene-1,2-diamine exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it can act as an electron donor or acceptor, influencing redox reactions and signaling pathways . The compound’s amine groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Uniqueness: N1-(2-Aminophenyl)benzene-1,2-diamine is unique due to its specific arrangement of amine groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may offer different electronic properties and binding affinities, making it valuable for specialized applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-N-(2-aminophenyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHXMHRMZIJLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328027 |
Source


|
| Record name | Benzenediamine, N-(aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27137-44-6 |
Source


|
| Record name | Benzenediamine, N-(aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)
![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)
![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)

![(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)







